molecular formula C15H11NO6 B1635343 Methyl 2-(4-formyl-2-nitrophenoxy)benzoate CAS No. 886360-60-7

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate

Cat. No. B1635343
M. Wt: 301.25 g/mol
InChI Key: HZHQYQOTHWXLDR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 886360-60-7 and a linear formula of C15H11NO6 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” can be represented by the InChI code: 1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3 . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a benzene ring, which is further connected to another benzene ring through an ether linkage (O). The second benzene ring carries a formyl group (CHO) and a nitro group (NO2).


Physical And Chemical Properties Analysis

“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is a solid substance with a melting point range of 70 - 75°C . Its molecular weight is 301.26 .

Scientific Research Applications

“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It’s a versatile substrate, which can be used as a raw material for the preparation of medical products . Here are some of its applications:

  • Pharmaceutical Synthesis

    • Methyl-2-formyl benzoate has been reported to have a variety of pharmacological activities such as antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .
    • It’s an active scaffold and can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .
  • Organic Synthesis

    • Methyl-2-formyl benzoate is synthetically a versatile substrate, which can be used as a raw material for the preparation of various organic compounds .
    • It’s mainly used in multistep reactions such as the Ugi-reaction and tetrazole photoclick reaction .
    • The outcomes of these reactions are the formation of new compounds that are capable of interacting with several different receptors for the discovery of new potential drug candidates .

Safety And Hazards

The safety information available indicates that “Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQYQOTHWXLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267026
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formyl-2-nitrophenoxy)benzoate

CAS RN

886360-60-7
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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